molecular formula C9H16N2O2 B587446 tert-Butyl cyclobutylidenecarbazate CAS No. 158001-20-8

tert-Butyl cyclobutylidenecarbazate

Cat. No.: B587446
CAS No.: 158001-20-8
M. Wt: 184.239
InChI Key: ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutylidenecarbazate is a specialized chemical compound supplied with a minimum purity of 95.000% . It is identified by the CAS Registry Number 158001-20-8 and has the molecular formula C9H16N2O2 and a molecular weight of 184.239 g/mol . This compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group is a well-known protecting group in synthetic chemistry, widely used to protect amines during multi-step synthesis, allowing for selective reactions at other functional sites . Researchers may utilize this carbazate derivative in the development of novel therapeutic agents, as similar tert-butyl carbamate derivatives are key intermediates in the synthesis of active pharmaceutical ingredients such as lacosamide, an anticonvulsant drug . This product is intended for research use only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl N-(cyclobutylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Tert Butyl Cyclobutylidenecarbazate

Reactions Involving the Cyclobutylidene Double Bond

The exocyclic double bond in tert-butyl cyclobutylidenecarbazate is a key site for chemical modifications, enabling access to a diverse range of saturated and functionalized cyclobutane (B1203170) derivatives.

Cycloaddition Reactions (e.g., [3+2], [4+2])

The C=C double bond of the cyclobutylidene group can participate in cycloaddition reactions, offering pathways to construct complex polycyclic systems. Carbazates, such as this compound, can serve as precursors to azomethine imines, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions. wikipedia.orgsci-rad.com

In a typical reaction, the carbazate (B1233558), upon thermal or Lewis acid activation, can generate an azomethine imine intermediate. This highly reactive species can then be trapped by a dipolarophile, such as an alkene or alkyne, to yield a five-membered heterocyclic ring. While direct studies on this compound are not extensively documented, the reactivity of analogous hydrazones in cycloadditions is well-established. acs.orgacs.org For instance, hydrazones derived from cycloalkenones have been shown to undergo enantioselective transannular formal [3+2] cycloadditions catalyzed by chiral phosphoric acid. acs.orgacs.org

Similarly, the cyclobutylidene double bond could potentially act as a dienophile in [4+2] cycloaddition reactions, reacting with a suitable diene to form a six-membered ring fused to the cyclobutane core. The regioselectivity of such reactions would be influenced by the electronic nature of the diene and the dienophile. mdpi.comnih.gov

The stereochemical outcome of cycloaddition reactions involving this compound would be a critical aspect, potentially leading to the formation of multiple stereoisomers. In [3+2] cycloadditions, the stereochemistry of the newly formed stereocenters is often controlled by the geometry of the azomethine imine and the approach of the dipolarophile. The regioselectivity is governed by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. wikipedia.org Generally, the reaction between an electron-rich dipole and an electron-poor dipolarophile, or vice versa, leads to a high degree of regioselectivity.

For [4+2] cycloadditions, the "endo rule" often predicts the major diastereomer, although exceptions can occur due to steric hindrance or electronic effects. The regioselectivity in Diels-Alder reactions is well-understood and can be predicted based on the electronic properties of the substituents on both the diene and the dienophile. mdpi.commdpi.com

Representative data for analogous cycloaddition reactions:

Reaction TypeDipole/DieneDipolarophile/DienophileCatalyst/ConditionsMajor Product Regio/Stereochemistry
[3+2] CycloadditionAzomethine imine (from N-Boc hydrazone)Electron-deficient alkeneChiral Phosphoric AcidHigh enantio- and diastereoselectivity
[4+2] CycloadditionSubstituted DieneCyclobutylidene derivative (analogue)ThermalEndo-adduct favored

Lewis acids are known to catalyze cycloaddition reactions by lowering the energy of the LUMO of the dienophile or dipolarophile, thereby accelerating the reaction rate and often enhancing selectivity. youtube.comnih.govacs.org In the context of this compound, a Lewis acid could coordinate to the carbonyl oxygen of the Boc group or the nitrogen atom, activating the C=N bond and facilitating the formation of the azomethine imine for [3+2] cycloadditions.

For [4+2] cycloadditions, Lewis acid catalysis can significantly improve the yield and selectivity. For instance, the cycloaddition of N-sulfinyl dienophiles with dienes is enhanced by the presence of titanium or tin Lewis acids, which chelate to the substrate and direct the regioselectivity. nih.gov Chiral Lewis acids can be employed to induce enantioselectivity in these transformations.

Hydrogenation and Reductive Transformations

The cyclobutylidene double bond in this compound can be readily reduced to the corresponding saturated cyclobutane ring through catalytic hydrogenation. This transformation is crucial for accessing chiral cyclobutane-containing amino acid precursors.

The hydrogenation of the cyclobutylidene double bond can lead to the formation of a new stereocenter. The diastereoselectivity of this process is highly dependent on the catalyst, solvent, and the inherent chirality of the substrate. Studies on the hydrogenation of chiral cyclobutyl enamides have shown that the choice of catalyst is critical in determining the stereochemical outcome. researchgate.net For example, while the Wilkinson catalyst may show poor diastereoselection, chiral catalysts like Et-DuPHOS-Rh and ChiraPHOS-Rh can provide excellent diastereoselectivity. researchgate.net

The diastereoselectivity in the hydrogenation of N-alkoxycarbonyl hydrazones, which are structurally related to this compound, has been extensively studied. acs.orgnih.gov Rhodium complexes with chiral phosphine (B1218219) ligands, such as Josiphos and Taniaphos, have proven to be highly effective in the enantioselective hydrogenation of these substrates. acs.orgnih.gov The steric hindrance imposed by the bulky tert-butyl group in this compound would also be expected to play a significant role in directing the approach of hydrogen to the double bond, thus influencing the diastereoselectivity of the reduction.

Representative data for analogous hydrogenation reactions:

Substrate (Analogue)CatalystSolventDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
N-Boc-aryl hydrazoneRh-JosiphosToluene-up to 99% acs.org
Chiral cyclobutyl enamideEt-DuPHOS-RhMethanol (B129727)>95:5- researchgate.net
N-Boc-protected pyrroleRu-PhTRAPMethanol-up to 95% researchgate.net

Following hydrogenation of the cyclobutylidene double bond, the resulting saturated carbazate can undergo reductive cleavage of the N-N bond to yield the corresponding protected amine. This two-step sequence of hydrogenation followed by reductive cleavage is a common strategy for the synthesis of amino compounds from hydrazones.

The reductive cleavage of the N-Boc protecting group itself can be achieved under various conditions. While typically stable to many reducing agents, the Boc group can be cleaved under specific reductive protocols. For instance, magnesium in methanol has been used for the reductive cleavage of N-Boc-arenesulfonamides. mdpi.com More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has been reported for the mild deprotection of tert-butyl carbamates, esters, and ethers. acs.orgacs.org This method proceeds via a radical mechanism and offers a chemoselective way to cleave the C-O bond of the tert-butyl group. acs.orgacs.org

Alternatively, reduction with metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can be employed. libretexts.org LiAlH4 is a powerful reducing agent capable of cleaving the N-N bond in hydrazines. The choice of reducing agent would be critical to achieve selective cleavage of the N-N bond without affecting other functional groups that may be present in the molecule.

Oxidative Transformations

Limited specific literature exists on the oxidative transformations of this compound itself. However, based on the known reactivity of similar structures, such as N-Boc protected hydrazones and exocyclic alkenes on cyclobutane rings, potential oxidative pathways can be inferred. These transformations are of interest for the synthesis of novel spirocyclic compounds.

The epoxidation of the C=N bond in this compound would lead to the formation of a spiro-oxaziridine. However, the epoxidation of the C=C bond in the corresponding olefin, cyclobutylidene-alkane, is a more commonly studied reaction. The epoxidation of exocyclic double bonds on cyclobutane rings can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or dioxiranes. libretexts.orgnih.gov The diastereoselectivity of such reactions is influenced by the steric hindrance of the substituents on the cyclobutane ring. nih.gov

For this compound, the presence of the bulky carbazate group would likely direct the epoxidation to the less hindered face of the double bond. The reaction would result in the formation of a spirocyclic epoxide, a valuable intermediate for further synthetic transformations. nih.gov While no direct experimental data for the epoxidation of this compound is available, a hypothetical reaction is presented below based on common epoxidation conditions for related substrates.

Hypothetical Epoxidation of this compound

Oxidizing Agent Solvent Temperature (°C) Potential Product
mCPBA CH₂Cl₂ 0 - 25 tert-butyl 1-oxa-2-azaspiro[2.3]hexane-2-carboxylate

Note: This table represents a hypothetical reaction based on general knowledge of epoxidation reactions.

The oxidative cleavage of the C=N bond in hydrazones is a known transformation that can lead to the corresponding ketones. nih.gov In the case of this compound, oxidative cleavage would regenerate cyclobutanone (B123998). This can be achieved using various oxidizing agents, including ozone, potassium permanganate, or through metal-catalyzed oxidations. researchgate.net

Furthermore, cyclobutane derivatives are known to undergo rearrangement reactions under oxidative conditions, often driven by the release of ring strain. thieme-connect.de For instance, oxidative rearrangement of cyclobutanone-derived N,O-ketals has been shown to yield pyrrolidone derivatives. While specific studies on this compound are not available, it is plausible that under certain oxidative conditions, a combination of cleavage and rearrangement could occur, leading to various ring-expanded or fragmented products. The electrosynthesis of hydrazones has also been explored as a method for oxidative transformations. nih.govbeilstein-journals.org

Reactivity of the Carbazate Moiety

The carbazate moiety in this compound is dominated by the chemistry of the tert-butoxycarbonyl (Boc) protecting group. The removal of this group is a key step in many synthetic routes, as it unmasks the hydrazine (B178648) functionality for further reactions.

N-Deprotection Strategies and Kinetics

The deprotection of the Boc group is typically achieved under acidic conditions, although several alternative methods have been developed to accommodate sensitive substrates.

The most common method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and tert-butanol. The resulting carbamic acid readily decarboxylates to yield the free hydrazine.

Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govacs.orgresearchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair after the initial protonation.

Table of Conditions for Acid-Catalyzed Boc Deprotection

Acid Solvent Temperature (°C) Reaction Time Reference
Trifluoroacetic Acid (TFA) Dichloromethane (CH₂Cl₂) 0 - 25 0.5 - 2 h researchgate.net
Hydrochloric Acid (HCl) Dioxane / Methanol 0 - 25 1 - 4 h organic-chemistry.org
Sulfuric Acid (H₂SO₄) Toluene / Propan-2-ol 50 Variable nih.govacs.org
Methane Sulfonic Acid (MSA) Toluene / Propan-2-ol 50 Variable nih.govacs.org

To avoid the harsh conditions of strong acids, several milder and more selective methods for Boc deprotection have been developed. These methods are particularly useful when other acid-sensitive functional groups are present in the molecule.

One such method involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation (commonly known as magic blue or MB•+), in combination with triethylsilane. acs.org This protocol allows for the mild cleavage of the C-O bond of the tert-butyl group under neutral conditions.

Other alternative reagents include Lewis acids like cerium(III) chloride, which can selectively cleave tert-butyl esters in the presence of N-Boc groups, and erbium(III) triflate under microwave irradiation. organic-chemistry.orgorganic-chemistry.org

Table of Alternative Boc Deprotection Methods

Reagent(s) Solvent Conditions Reference
Tris(4-bromophenyl)amminium radical cation, Triethylsilane Dichloromethane Room Temperature acs.org
Cerium(III) chloride (CeCl₃·7H₂O), Sodium Iodide (NaI) Acetonitrile (B52724) Reflux organic-chemistry.org
Erbium(III) triflate (Er(OTf)₃) Methanol Microwave Irradiation organic-chemistry.org

Nucleophilic Reactions of the Hydrazine Nitrogen

The carbazate moiety contains two nitrogen atoms. The nitrogen atom double-bonded to the cyclobutylidene group (N-1) is part of an imine and is generally non-nucleophilic. The adjacent nitrogen (N-2), part of the Boc-protected amide, possesses an acidic N-H proton. Deprotonation of this site with a suitable base generates a potent nucleophile, which is the basis for subsequent alkylation and acylation reactions.

The N-H proton of the carbazate is weakly acidic and requires a sufficiently strong base for deprotonation to facilitate nucleophilic attack. Research on analogous N-protected hydrazones demonstrates that alkylation and acylation occur selectively at this N-2 position. cdnsciencepub.com

Alkylation: Studies on similar Schiff bases of tert-butyl carbazate, such as the fluorenylidene derivative, show that strong bases are effective for generating the nucleophilic nitrogen anion for subsequent alkylation. researchgate.net The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has proven successful in the alkylation of N'-trifluoroacetyl hydrazides with various alkyl halides, achieving high conversion where weaker bases were ineffective. cdnsciencepub.com The choice of solvent also plays a critical role, with aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (B95107) (THF) generally providing better yields for monoalkylation compared to protic solvents like ethanol. kirj.ee This methodology is crucial for the synthesis of aza-amino acid precursors. kirj.ee

Table 1: Representative Conditions for Alkylation of N-Boc-Hydrazine Derivatives
Alkylating AgentBaseSolventProduct YieldReference
Benzyl Bromide2,4,6-TrimethylpyridineACN79% kirj.ee
Benzyl Iodide2,4,6-TrimethylpyridineACN75% kirj.ee
Benzyl BromideDBUTHF75% cdnsciencepub.com
Propargyl AlcoholDEAD/PPh₃ (Mitsunobu)THF72% (overall) cdnsciencepub.com

Acylation: The acylation of the N-2 nitrogen follows a similar mechanistic principle. After deprotonation, the resulting anion can react with various acylating agents, such as acyl chlorides or anhydrides, to form N-acyl derivatives. This reaction is a common strategy for building more complex molecular architectures. Tert-butyl carbazate itself is known to participate in acylation reactions to form various derivatives. cymitquimica.comgoogle.com For instance, N-Boc carbohydrazides can be synthesized by reacting a suitable acyl chloride with tert-butyl carbazate. ajgreenchem.com

The title compound, this compound, is itself the product of a condensation reaction. The synthesis involves the reaction of tert-butyl carbazate with cyclobutanone. cymitquimica.com This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative. nih.gov

The mechanism is typically catalyzed by acid, which protonates the carbonyl oxygen of cyclobutanone, rendering the carbonyl carbon more electrophilic. The terminal, more nucleophilic -NH₂ group of tert-butyl carbazate then attacks the activated carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the hydrazone. While the reaction can proceed under neutral conditions, it is often slow; acid catalysis significantly increases the reaction rate. nih.gov Intramolecular catalysis has also been observed in analogous systems, where an appropriately positioned group can facilitate the proton exchange needed for dehydration. nih.gov

Table 2: General Conditions for Hydrazone Synthesis
Carbonyl CompoundHydrazine DerivativeCatalyst/ConditionsProductReference
Aldehydes/KetonesHydrazines/HydrazidesAcidic pH (e.g., AcOH)Hydrazone nih.gov
Isatintert-Butyl CarbazateEthanol, refluxN-Boc Hydrazone rsc.org
Aromatic Aldehydes2-HydrazinopyridineIn situ prior to electrolysisN-(2-pyridinyl)hydrazone beilstein-journals.org

Rearrangement Reactions Involving the Carbazate Group

The carbazate functional group, particularly when part of a larger, sterically constrained molecule, can undergo various rearrangement reactions. While not documented specifically for this compound, analogous systems provide insight into potential pathways.

One of the most relevant transformations is the Curtius rearrangement, which typically converts acyl azides into isocyanates. organic-chemistry.org This reaction has been applied to N-Boc protected amino acids. organic-chemistry.org More interestingly, studies on N-Boc protected quaternary proline derivatives under thermal Curtius rearrangement conditions led to an "interrupted" rearrangement. almacgroup.com Instead of the expected carbamate (B1207046), the reaction produced ring-opened ketones, indicating that the stability of a transient N-acyliminium species, influenced by the ring structure, can divert the reaction from its conventional path. almacgroup.com Given the strained cyclobutane ring in this compound, a similar deviation from expected rearrangement pathways is plausible.

Another potential transformation is the 1,2-carbamoyl rearrangement, which has been observed in lithiated chiral oxazolidine (B1195125) carbamates. nih.gov This reaction involves the migration of the carbamoyl (B1232498) group and proceeds with a high degree of diastereoselectivity, driven by the stereoelectronics of the system. nih.gov For this compound, such a rearrangement could theoretically be induced under strongly basic conditions, similar to those used for alkylation.

Intramolecular Reaction Pathways

The combination of a reactive hydrazone moiety and a strained cyclobutane ring within the same molecule creates opportunities for a variety of intramolecular reactions. These pathways can lead to the rapid construction of complex polycyclic architectures, including fused and spirocyclic systems.

Cyclization Reactions Leading to Fused or Spirocyclic Systems

Hydrazones are versatile precursors for intramolecular cyclizations, and the presence of the cyclobutylidene group offers a unique handle for constructing spirocycles. nih.gov

Spirocyclic Systems: Research has shown that N-Boc hydrazones can undergo rhodium(III)-catalyzed sequential cyclization with specific alkynes to generate complex spirocyclic systems. acs.orgacs.org Notably, this method has been used to synthesize spiro[cyclobutane-1,9′-indeno[1,2-a]indenes], demonstrating a direct pathway to form a spiro-linkage at a cyclobutane ring derived from a hydrazone precursor. acs.orgacs.org In a different approach, palladium-catalyzed cyclization coupling of N-tosylhydrazones derived from cyclobutanone with iodoarene-tethered alkynes yields benzofuran-3-cyclobutylidenes, which can be further trapped with dienophiles to generate spirocyclobutanes in a cascade reaction. researchgate.net Furthermore, the hydrazone moiety itself can be functionalized and induced to cyclize; for example, allylation of isatin-derived N-Boc hydrazones followed by palladium-catalyzed carboamination affords spiro-pyrazolidine-oxindoles. rsc.orgnih.govrsc.org

Fused Systems: Hydrazones can also participate in intramolecular reactions to form fused ring systems. They can act as 1-azadienes in intramolecular hetero-Diels-Alder reactions to produce fused bipyridines after aromatization. rsc.org Hydrazone-initiated carbene/alkyne cascades have also been developed to form a variety of bridged and fused polycyclic products. acs.org The synthesis of fused heterocycles such as indazoles from nitrophenylhydrazones via acid-catalyzed cyclization is also a well-established method. cdnsciencepub.com

Table 3: Examples of Intramolecular Cyclizations from Hydrazone Derivatives
Reaction TypeReactant TypeProduct TypeReference
Rh(III)-Catalyzed Sequential CyclizationN-Boc Hydrazone + AlkyneSpiro[cyclobutane-1,9′-indeno[1,2-a]indene] acs.orgacs.org
Pd-Catalyzed CarboaminationAllylated N-Boc HydrazoneSpiro-pyrazolidine nih.govrsc.org
Pd-Catalyzed Cyclization CouplingCyclobutanone N-Tosylhydrazone + AlkyneSpirocyclobutane researchgate.net
Intramolecular Diels-Alderα,β-Unsaturated HydrazoneFused Bipyridine rsc.org
Carbene/Alkyne CascadeHydrazone + AlkyneFused Polycycle acs.org

Competing Intramolecular Rearrangements

The high ring strain of the cyclobutane moiety in this compound makes it susceptible to rearrangements, which can compete with other intramolecular reaction pathways.

One significant competing pathway is ring expansion. Reactions involving carbocation formation adjacent to a cyclobutane ring often lead to expansion to a more stable cyclopentyl cation. For instance, reactions of propargyl compounds containing a cyclobutyl group can be induced by ruthenium complexes to undergo dehydration to a cyclobutylidene, but subsequent epoxidation and treatment with an acid source leads to a ring expansion, affording a 2-ethynyl-substituted cyclopentanone. nih.gov A study on the methyltransfer-cyclization of substrates containing a cyclobutylidene group observed both the formation of the expected spirocycle and a ring-expanded tricycle, demonstrating direct competition between these pathways. nih.gov

Therefore, any intramolecular cyclization of this compound that proceeds through a cationic intermediate, or under acidic conditions, must contend with potential rearrangement of the cyclobutane ring. The choice between cyclization and rearrangement would be governed by the stability of the respective transition states and intermediates, which could be fine-tuned by the specific reaction conditions and catalytic system employed. The interrupted Curtius rearrangement of related cyclic systems further underscores how inherent structural features can lead to unexpected rearrangement products over other anticipated transformations. almacgroup.com

Radical Processes and Electron Transfer Reactions

The investigation into the radical-mediated reactivity of this compound offers insights into the behavior of strained ring systems and N-acylhydrazone derivatives under free-radical conditions. The electronic nature of the cyclobutylidene moiety and the presence of the carbazate group provide multiple potential sites for radical interaction. Mechanistic studies in this area are crucial for understanding the formation of complex molecular architectures.

The exocyclic double bond of the cyclobutylidene group in this compound is a prime site for radical addition reactions. This process involves the attack of a free radical on one of the sp²-hybridized carbon atoms of the double bond, leading to the formation of a new carbon-centered radical on the adjacent carbon. The regioselectivity of this addition is generally governed by the steric accessibility of the carbon atoms and the stability of the resulting radical intermediate. In the case of alkylidenecyclobutanes, radical attack typically occurs at the exocyclic methylene (B1212753) carbon, generating a more stable tertiary radical on the cyclobutane ring. wikipedia.org

A variety of radical precursors can be employed for such transformations. For instance, the addition of thiyl radicals, generated from thiols, or alkyl radicals, generated from the decomposition of peroxides or via reductive decyanation, can lead to the formation of functionalized cyclobutane derivatives. The general mechanism for radical addition follows a chain process involving initiation, propagation, and termination steps. wikipedia.orgnumberanalytics.com

Hypothetical radical addition reactions to this compound could yield a range of functionalized products, as illustrated in the following table. The nature of the product is determined by the specific radical precursor used in the reaction.

Table 1: Hypothetical Products of Radical Addition to this compound

Radical PrecursorAdding Radical (R•)Adduct Radical IntermediateFinal Product (after H-atom abstraction)
Thiophenol (PhSH)Phenylthiyl (PhS•)2-(1-(Phenylthio)cyclobutyl)-N'-(tert-butoxycarbonyl)hydrazinyl radical
Tri-n-butyltin hydride (Bu₃SnH)Tri-n-butyltin (Bu₃Sn•)2-(1-(Tri-n-butylstannyl)cyclobutyl)-N'-(tert-butoxycarbonyl)hydrazinyl radical
Bromoform (CHBr₃)Tribromomethyl (•CBr₃)2-(1-(Tribromomethyl)cyclobutyl)-N'-(tert-butoxycarbonyl)hydrazinyl radical

The stability of the four-membered ring during these radical processes is a significant consideration. While radical additions to alkylidenecyclobutanes have been shown to proceed while keeping the cyclobutane ring intact, the potential for ring-opening of the resulting cyclobutylcarbinyl radical exists, which could lead to rearranged products. bohrium.com

The tert-butoxy (B1229062) radical (t-BuO•) is a highly reactive oxygen-centered radical that can be generated from the thermal or photochemical decomposition of precursors like di-tert-butyl peroxide or tert-butyl hypochlorite. oregonstate.edu In the context of this compound, tert-butoxy radicals can play a crucial role in initiating radical chain reactions. rsc.org

There are two primary pathways for initiation by a tert-butoxy radical:

Addition to the Double Bond: The tert-butoxy radical can add to the exocyclic double bond of the cyclobutylidene moiety. tandfonline.comacs.org This addition would form a carbon-centered radical, which can then participate in subsequent propagation steps.

Hydrogen Atom Abstraction (HAT): The tert-butoxy radical is a strong hydrogen atom abstractor. oregonstate.eduprinceton.edu It can abstract a hydrogen atom from one of the methylene groups of the cyclobutane ring or from the tert-butyl group of the carbazate moiety. Abstraction from the cyclobutane ring would generate a resonance-stabilized allylic-type radical.

Once a radical is formed on the this compound molecule, it can undergo various propagation reactions. For instance, if a carbon-centered radical is formed via addition, it could abstract a hydrogen atom from a suitable donor to complete the addition reaction. If a radical is formed via HAT, it could undergo rearrangement or add to another unsaturated molecule present in the reaction mixture.

The competition between addition and hydrogen abstraction is a key mechanistic feature and depends on factors such as temperature and the substrate's structure. rsc.orgrsc.org

Table 2: Plausible Initiation and Propagation Steps Involving tert-Butoxy Radicals

Reaction StepDescriptionReactantsProducts
Initiation Thermal decomposition of di-tert-butyl peroxideDi-tert-butyl peroxideTwo tert-Butoxy radicals
Initiation Addition of tert-butoxy radical to the double bondThis compound + t-BuO•Adduct radical
Initiation Hydrogen atom abstraction from the cyclobutane ringThis compound + t-BuO•Cyclobutyl radical + tert-Butanol
Propagation Hydrogen atom abstraction by the adduct radicalAdduct radical + H-donorFunctionalized cyclobutane + Donor radical
Propagation Fragmentation of the tert-butoxy radicalt-BuO•Acetone + Methyl radical

It is also worth noting that under certain conditions, electron transfer processes can initiate radical reactions. nih.govcore.ac.uk For instance, single electron transfer (SET) from an electron-rich species to the this compound could potentially form a radical anion, which could then undergo further reactions. Conversely, oxidation of the molecule could lead to a radical cation. The involvement of such electron transfer pathways in the reactivity of this compound remains a subject for further investigation.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl Cyclobutylidenecarbazate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for probing the three-dimensional structure and dynamic processes of molecules in solution and the solid state. For tert-butyl cyclobutylidenecarbazate, NMR studies would be crucial in defining the conformation of the cyclobutylidene ring, the rotational dynamics around the carbazate (B1233558) backbone, and the stereochemical relationships between different parts of the molecule.

2D NMR Techniques (e.g., NOESY, ROESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the spatial proximity of protons within a molecule. colostate.edunasa.gov In this compound, these experiments would be pivotal in establishing the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
tert-Butyl (CH₃)~1.5~28The nine equivalent protons would appear as a sharp singlet.
tert-Butyl (quaternary C)-~80
N-HVariable (broad singlet)-Chemical shift is dependent on solvent and concentration.
C=O-~155Typical for a carbamate (B1207046) carbonyl.
C=N-~160-170The imine carbon would be downfield.
Cyclobutylidene (allylic CH₂)~2.5-3.0 (multiplet)~30-35Deshielded due to proximity to the C=N bond.
Cyclobutylidene (homoallylic CH₂)~2.0-2.5 (multiplet)~18-22

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Dynamic NMR for Rotational Barriers or Conformational Exchange

The carbazate linkage in this compound features several bonds with restricted rotation, primarily the N-N bond and the N-C(O) amide bond. This restricted rotation can give rise to distinct conformers that may interconvert at a rate that is slow on the NMR timescale, leading to the observation of separate signals for each conformer at low temperatures. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these exchange processes and quantifying the energy barriers to rotation. colostate.edunih.govsctunisie.orgcdnsciencepub.com

The barrier to rotation around the N-C(O) bond in carbamates is typically in the range of 12-16 kcal/mol. nih.gov The steric bulk of the tert-butyl group and the cyclobutylidene moiety could influence this barrier. Variable-temperature (VT) NMR experiments would allow for the determination of the coalescence temperature, from which the free energy of activation (ΔG‡) for the rotational process can be calculated using the Eyring equation.

Similarly, the cyclobutane (B1203170) ring itself is not planar and undergoes a rapid puckering motion. youtube.commaricopa.edu The fusion of the exocyclic double bond in the cyclobutylidene group will influence the dynamics of this ring puckering. DNMR studies could potentially be used to probe the energy barrier associated with this conformational exchange, although it is often very fast.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to characterize different polymorphs, which may exhibit distinct crystalline packing and molecular conformations. In the solid state, the rotation of the tert-butyl group might be hindered, potentially leading to distinct signals for the three methyl groups in the ¹³C ssNMR spectrum. The chemical shifts and line widths in ssNMR spectra are sensitive to the local environment and can provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and gaining insights into the electronic and steric environment surrounding them. nih.govnist.gov

Analysis of Specific Band Shifts Related to Electronic and Steric Effects

The IR and Raman spectra of this compound would be characterized by several key vibrational bands. The position of these bands can be influenced by the electronic nature of the substituents and steric interactions within the molecule.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
N-HStretching~3300-3400Medium (IR), Weak (Raman)Broad in the IR spectrum due to hydrogen bonding.
C-H (tert-butyl)Stretching~2970Strong (IR & Raman)
C=OStretching~1700-1720Strong (IR), Medium (Raman)The exact position is sensitive to conjugation and hydrogen bonding.
C=NStretching~1640-1660Medium to Weak (IR), Strong (Raman)
N-NStretching~1100-1200Weak to Medium
C-OStretching~1250Strong (IR)

The C=O stretching frequency is particularly sensitive to its environment. Hydrogen bonding involving the N-H group and the carbonyl oxygen would lead to a decrease in the C=O stretching frequency. The electronic effect of the imine nitrogen and the steric hindrance from the bulky substituents would also modulate this frequency. A comparative analysis with the IR spectrum of tert-butyl carbazate would reveal the influence of the cyclobutylidene group. nist.gov Similarly, the C=N stretching vibration, which is typically strong in the Raman spectrum, would provide information about the imine bond.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. researchgate.netoregonstate.edu

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙). The most prominent fragmentation pathway would likely involve the loss of a tert-butyl radical (•C(CH₃)₃), leading to a stable cation at [M-57]⁺. This is a very common fragmentation for compounds containing a tert-butyl group. nist.govconicet.gov.ar

Another characteristic fragmentation for carbamates is the cleavage of the N-C(O) bond, which could lead to ions corresponding to the cyclobutylidene-imine moiety and the tert-butoxycarbonyl fragment. Further fragmentation of the cyclobutylidene ring could also occur. Analysis of the high-resolution mass spectrum would allow for the determination of the elemental composition of the fragment ions, aiding in the elucidation of the fragmentation pathways.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Neutral Loss
[M]⁺˙Molecular Ion-
[M-15]⁺Loss of a methyl radicalCH₃•
[M-57]⁺Loss of a tert-butyl radicalC(CH₃)₃•
[M-100]⁺Loss of the tert-butoxycarbonyl group(CH₃)₃COCO•
57tert-butyl cationC₄H₉⁺

High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds by providing highly accurate mass measurements. For a molecule like this compound, HRMS can definitively verify its molecular formula. The technique measures the mass-to-charge ratio (m/z) to a very high degree of precision, often to four or more decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

In the case of this compound derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, typically as protonated species [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The experimentally measured m/z value of the molecular ion is then compared with the theoretically calculated mass for the proposed chemical formula. An agreement between the experimental and theoretical masses, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition. conicet.gov.arunesp.brbeilstein-journals.org

For instance, in the analysis of related tert-butyl carbazate derivatives, HRMS has been successfully used to confirm their molecular formulas. conicet.gov.arunesp.br This process is crucial for validating the successful synthesis of the target molecule before proceeding with more detailed structural studies.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

Molecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Mass Error (ppm)
C₁₀H₁₈N₂O₂199.1441199.1438-1.5

This table is illustrative and demonstrates the principle of HRMS for elemental composition confirmation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is invaluable for probing the connectivity of atoms within a molecule and understanding its gas-phase ion chemistry. For this compound derivatives, MS/MS experiments, often utilizing collision-induced dissociation (CID), reveal characteristic fragmentation pathways for both the tert-butoxycarbonyl (Boc) protecting group and the cyclobutylidene moiety. nih.govresearchgate.net

The fragmentation of the Boc group is a well-documented process. nih.gov Upon collisional activation, the protonated molecular ion of a Boc-protected compound typically undergoes a characteristic loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da), resulting in a total neutral loss of 100 Da. nih.gov Alternatively, the entire Boc group can be lost as a radical.

The cyclobutylidene portion of the molecule also exhibits specific fragmentation patterns. The ring structure can undergo cleavages to produce smaller cyclic or acyclic fragments. The study of cyclobutanol (B46151) fragmentation, for example, shows losses of ethene and ethyl radicals as specific fragmentation pathways. researchgate.net The fragmentation of the cyclobutylidene ring in the target molecule would be expected to follow similar principles of ring opening and subsequent cleavages. ugto.mx

By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, which helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Table 2: Predicted Major Fragmentation Pathways for Protonated this compound

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral Loss (Da)
199.14Loss of isobutylene143.0856.06
199.14Loss of tert-butoxycarbonyl group99.09100.05
143.08Loss of carbon dioxide99.0943.99
99.09Cleavage of cyclobutane ringVariousVarious

This table presents predicted fragmentation pathways based on known fragmentation behaviors of related structures.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnovapublishers.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present. For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis would yield an unambiguous solid-state structure. nih.govnih.gov

The resulting crystal structure would confirm the planar or near-planar nature of the carbazate group and the geometry of the cyclobutylidene ring. The tert-butyl group would exhibit its characteristic tetrahedral geometry. The precise bond lengths and angles obtained from the crystallographic data serve as the ultimate confirmation of the molecule's structural integrity. core.ac.ukiucr.org

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. preprints.orgnih.govmdpi.com

In the solid state of this compound derivatives, the N-H group of the carbazate moiety can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as dimers or extended chains. nih.govpreprints.org For instance, in the crystal structure of tert-butyl acetylcarbamate, molecules form centrosymmetric dimers through strong N—H···O=C hydrogen bonds. nih.gov

Table 3: Common Intermolecular Interactions in tert-Butyl Carbazate Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HC=O2.8 - 3.2
van der WaalsC-H (tert-butyl)C-H (adjacent molecule)> 3.0
C-H···πC-HAromatic Ring2.5 - 2.9 (H to centroid)

This table summarizes common intermolecular interactions observed in the crystal structures of related compounds.

Theoretical and Computational Studies of Tert Butyl Cyclobutylidenecarbazate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical and physical properties.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds can exist in various spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Global Minimum Conformer Identification

This process involves systematically exploring the potential energy surface of the molecule to find the three-dimensional structure with the absolute lowest energy—the global minimum. This is the most likely conformation the molecule will adopt at low temperatures. For tert-butyl cyclobutylidenecarbazate, this would involve rotating the tert-butyl group and other single bonds to map out the energy landscape.

Barriers to Rotation and Inversion

The energy required for the molecule to transition from one conformer to another is known as the rotational or inversion barrier. These barriers are important for understanding the molecule's flexibility and dynamic behavior. Calculating these barriers involves identifying the transition state structures that connect different local minima on the potential energy surface.

Reaction Pathway and Transition State Elucidation

Computational chemistry can be used to model chemical reactions, providing a detailed, step-by-step mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For a hypothetical reaction involving this compound, calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would confirm that a found transition state correctly connects the desired reactants and products.

Without published research, a detailed elucidation of a specific reaction pathway for this compound remains purely theoretical.

Computational Modeling of Reaction Mechanisms

The study of reaction mechanisms involving this compound can be effectively carried out using computational modeling, primarily through quantum mechanical methods like Density Functional Theory (DFT). DFT has become a popular approach due to its balance of accuracy and computational cost. By employing DFT, the potential energy surface (PES) of a reaction can be mapped out, identifying reactants, products, intermediates, and transition states.

For instance, in a hypothetical study of the hydrolysis of this compound, computational modeling could elucidate the step-by-step process of the reaction. This would involve identifying the key intermediates and the transition states that connect them. The geometry of these species can be optimized, and their relative energies calculated to determine the most likely reaction pathway. Different functionals and basis sets within the DFT framework can be benchmarked to ensure the reliability of the results. The insights gained from such modeling can help in understanding the factors that control the reaction's outcome and in designing more efficient synthetic routes.

Activation Energy and Reaction Rate Prediction

A crucial aspect of understanding a chemical reaction is determining its kinetics, which is governed by the activation energy (Ea). Computational chemistry provides a means to calculate the activation energy by determining the energy difference between the reactants and the transition state on the potential energy surface. libretexts.org The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) of a reaction to the activation energy, the absolute temperature (T), the gas constant (R), and a pre-exponential factor (A). libretexts.org

Computational methods can be used to calculate the activation energies for various potential reactions of this compound. For example, in a [3+2] cycloaddition reaction involving this compound, DFT calculations could be employed to locate the transition state and compute its energy relative to the reactants. lpnu.ua This would provide a theoretical estimate of the activation energy, which can then be used to predict the reaction rate at different temperatures. Such predictions are invaluable for optimizing reaction conditions and for comparing the reactivity of different substrates.

Below is a hypothetical data table illustrating the kind of information that could be obtained from such a study.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Predicted Rate Constant at 298 K (s⁻¹)
HydrolysisB3LYP/6-31G(d)25.41.2 x 10⁻⁵
CycloadditionM06-2X/6-311+G(d,p)18.23.5 x 10⁻³

Note: The data in this table is purely illustrative and intended to represent the type of results that could be generated from computational studies.

Spectroscopic Property Prediction from First Principles

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of nuclei like ¹H and ¹³C with a high degree of accuracy. nih.gov These calculations are typically performed on geometries that have been optimized using a reliable quantum mechanical method.

For this compound, computational NMR prediction could be used to assign the signals in its experimental spectrum and to confirm its structure. By calculating the theoretical chemical shifts for the different protons and carbons in the molecule, a predicted spectrum can be generated and compared with the experimental one. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations of the molecule or by refining the computational methodology. nih.gov Machine learning algorithms are also increasingly being used in conjunction with quantum mechanical calculations to improve the accuracy of NMR predictions. scispace.com

The following table provides a hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-31G(d))
C=N165.2164.8
C(CH₃)₃80.580.1
C(CH₃)₃28.928.5
Cyclobutyl C145.345.0
Cyclobutyl C222.121.8

Note: The data in this table is purely illustrative and intended to represent the type of results that could be generated from computational studies.

Vibrational Frequency Calculations

For this compound, calculated vibrational frequencies could be used to interpret its experimental IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=N bond or the bending of the C-H bonds. By comparing the calculated spectrum with the experimental one, the absorption bands can be assigned to their respective vibrational modes, providing a detailed understanding of the molecule's vibrational properties.

Applications of Tert Butyl Cyclobutylidenecarbazate As a Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The carbazate (B1233558) functionality within tert-Butyl cyclobutylidenecarbazate serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The inherent reactivity of the hydrazone-like C=N bond, coupled with the presence of the Boc-protected nitrogen, allows for a range of cyclization strategies.

Synthesis of Pyrazolines, Pyrazolidines, or Related Ring Systems

The cyclobutylidene moiety of this compound can readily participate in cycloaddition reactions. For instance, in reactions with suitable dienophiles, the C=N bond can act as part of a 1,3-dipole or a related reactive species, leading to the formation of pyrazoline and pyrazolidine (B1218672) rings. The general transformation involves the reaction of the carbazate with an activated alkene or alkyne. The tert-butyl group can be subsequently removed under acidic conditions if desired, providing access to the free N-H pyrazoline or pyrazolidine.

The synthesis of pyrazoline and pyrazolidine derivatives is of significant interest due to their diverse biological activities. While direct experimental data for this compound is not extensively documented in publicly available literature, the reactivity of similar hydrazone systems provides a strong basis for its potential in this area. For example, the [3+2] cycloaddition of acylhydrazones with alkenes is a well-established method for pyrazolidine synthesis.

Table 1: Representative Synthesis of Pyrazolidines from Hydrazones

Hydrazone Reactant Alkene Reactant Catalyst/Conditions Product Type
N'-Alkylidenebenzohydrazide Ethyl vinyl ether Lewis Acid 3,5-Disubstituted pyrazolidine

Construction of Spirocyclic Azacycles

The cyclobutane (B1203170) ring of this compound makes it an ideal precursor for the construction of spirocyclic azacycles. In these structures, a single carbon atom is shared between the cyclobutane ring and the newly formed heterocyclic ring. A notable example of a related transformation is the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, which involves the formation of a spiro-fused piperidine (B6355638) ring onto a cyclobutane precursor google.com. This highlights the utility of cyclobutane moieties in directing the formation of spirocyclic systems.

The synthesis of spirocyclic azacycles from this compound could be envisioned through intramolecular cyclization pathways. For instance, functionalization of the cyclobutane ring followed by a cyclization event involving the carbazate nitrogen could lead to the desired spiro-heterocycle.

Scaffold for Cyclobutane-Fused Natural Product Analogues

The rigid and strained four-membered ring of cyclobutane is a key structural feature in a variety of natural products, often contributing to their unique biological activities. rsc.orgkib.ac.cn this compound provides a valuable starting point for the synthesis of analogues of these natural products.

Incorporation into Polycyclic Architectures

The cyclobutane ring can serve as a central scaffold upon which additional rings can be constructed, leading to complex polycyclic architectures. The reactivity of the cyclobutylidene double bond allows for various transformations, such as cycloadditions or ring-expansion reactions, to build fused or bridged ring systems. For instance, photochemical [2+2] cycloadditions are a common method for creating cyclobutane-containing polycycles. mdpi.com

Stereocontrolled Synthesis of Complex Target Molecules

Development of Novel Reagents and Ligands

The unique combination of a carbazate and a cyclobutane ring in this compound offers opportunities for the development of novel reagents and ligands for organic synthesis and catalysis.

The carbazate moiety itself is a precursor to various reactive intermediates. For instance, oxidation of carbazates can generate N-acylnitroso compounds, which are powerful dienophiles in hetero-Diels-Alder reactions. Furthermore, the nitrogen atoms of the carbazate can act as coordination sites for metal catalysts. The steric bulk of the tert-butyl group and the specific geometry imposed by the cyclobutane ring could lead to ligands with unique selectivity in catalytic transformations. While the development of reagents and ligands specifically from this compound is an area ripe for exploration, the foundational chemistry of carbamates and related nitrogenous compounds supports this potential. nih.govresearchgate.netgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyrazoline
Pyrazolidine
tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
N'-Alkylidenebenzohydrazide
Ethyl vinyl ether
N-Boc-hydrazone
Acrylonitrile

Chiral Auxiliaries or Ligands Derived from the Carbazate Moiety

The carbazate portion of the molecule is a key handle for the development of chiral auxiliaries and ligands. Chiral hydrazines and their derivatives are crucial components in many natural products and pharmaceutical agents. acs.org The synthesis of these chiral hydrazines can be efficiently achieved through the asymmetric hydrogenation of prochiral hydrazones, which can be derived from carbazates. acs.orgchemistryviews.org

While direct studies on this compound are limited, the broader class of carbazates serves as a well-established precursor for chiral auxiliaries. For instance, carbazates can be transformed into chiral hydrazones, which then act as ligands in asymmetric catalysis. arkat-usa.org The development of chiral auxiliaries often involves the use of optically pure compounds to control the stereochemistry of reactions. santiago-lab.com Evans oxazolidinones, a well-known class of chiral auxiliaries, are synthesized from chiral amino alcohols and are used to direct stereoselective reactions. santiago-lab.com Similarly, carbohydrate-based chiral auxiliaries have been successfully employed in asymmetric cyclopropanation reactions. acs.org The carbazate moiety in this compound provides a platform for the attachment of such chiral controllers, thereby enabling its use in stereoselective transformations.

The general approach involves the enantioselective reduction of hydrazones derived from carbazates to produce chiral hydrazines. researchgate.net These chiral hydrazines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Both metal-catalyzed and biocatalytic methods have been developed for the asymmetric reduction of hydrazones, highlighting the importance of this transformation. chemistryviews.orgresearchgate.net

Components for Catalyst Design

The unique structural elements of this compound make it an interesting candidate for the design of novel catalysts. The carbamate (B1207046) group, in particular, can be a key component in catalyst architecture. Carbamates have been used in the design of photoredox catalysts for N-alkylation reactions. nih.gov Furthermore, the nitrogen atoms in the carbazate moiety can act as coordination sites for metal centers, forming the basis for new transition-metal catalysts. Metal carbamate complexes are versatile platforms for a range of metal-mediated organic transformations. mdpi.com

The cyclobutane ring also offers opportunities for catalyst design. Cyclobutane derivatives have been utilized as intermediates in the synthesis of ligands for catalytic applications. scispace.comnih.gov The high ring strain of cyclobutanes can be exploited in various catalytic reactions, including ring-opening and ring-expansion transformations. bohrium.com For example, N-heterocyclic carbene (NHC)-supported nickel complexes have been investigated for the oxidative ring-opening of vinylcyclobutane. bohrium.com

Methodologies for Structural Diversification

The synthetic utility of this compound is further enhanced by the ability to selectively functionalize different parts of the molecule.

Derivatization at the Carbazate Nitrogen

The nitrogen atoms of the carbazate group are nucleophilic and can be readily derivatized. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and can be removed under acidic conditions, revealing the free hydrazine (B178648). acs.org This free hydrazine can then undergo a variety of transformations.

One common reaction is acylation, where an acyl group is introduced at the nitrogen atom. cymitquimica.com For instance, in peptide synthesis, tert-butyl carbazate can be used to introduce an N-aminoglycine residue, which involves acylation of the carbazate nitrogen. nih.gov Another important reaction is the formation of hydrazones through condensation with aldehydes or ketones. ottokemi.com These hydrazones are versatile intermediates that can be used in a range of subsequent reactions, including asymmetric hydrogenations to form chiral hydrazines. chemistryviews.orgdicp.ac.cn

The derivatization of the carbazate nitrogen allows for the introduction of a wide array of functional groups, significantly expanding the structural diversity of molecules that can be synthesized from this compound.

Derivatization Reaction Reagents Product Type Reference
AcylationAcyl chlorides, AnhydridesN-Acylcarbazates cymitquimica.com
Hydrazone FormationAldehydes, KetonesHydrazones ottokemi.com
Reductive AlkylationAldehydes/Ketones, Reducing AgentN-Alkylhydrazines nih.gov
SulfonylationSulfonyl ChloridesN-Sulfonylcarbazates ottokemi.com

Functionalization of the Cyclobutylidene Ring System

The cyclobutylidene ring is a strained and reactive moiety that can undergo various transformations. The exocyclic double bond can be subjected to addition reactions, allowing for the introduction of new functional groups. Furthermore, the four-membered ring itself can participate in ring-opening or ring-expansion reactions, providing access to a diverse range of cyclic and acyclic structures. mdpi.comresearchgate.net

Recent research has shown that cyclobutylidene precursors can be isomerized to more strained cyclobutene (B1205218) building blocks under mild photocatalytic conditions. organic-chemistry.org These cyclobutenes are valuable intermediates for constructing more complex molecules through reactions like cycloadditions and ring-opening metathesis. organic-chemistry.org The functionalization of cyclobutane rings can also be achieved through organocatalytic methods, which have been developed for the enantioselective α-functionalization of cyclobutanones. mdpi.comnih.gov

The development of catalytic methods for the synthesis of functionalized cyclobutanes from simple precursors is an active area of research. scispace.com For example, cobalt-catalyzed [2+2] cycloadditions of enynes and ethylene (B1197577) have been used to construct complex cyclobutane structures. scispace.com While these methods have not been specifically applied to this compound, they demonstrate the potential for the functionalization of its cyclobutylidene ring.

Functionalization Method Key Transformation Potential Products Reference
IsomerizationCyclobutylidene to CyclobuteneStrained Cyclobutene Derivatives organic-chemistry.org
Cycloaddition[2+2] CycloadditionSubstituted Cyclobutanes scispace.comnih.gov
Ring-Opening/ExpansionC-C Bond CleavageAcyclic or Larger Ring Systems bohrium.commdpi.com
α-Functionalization(Post-oxidation to cyclobutanone)α-Substituted Cyclobutanones mdpi.comnih.gov

Research on this compound Remains Largely Unexplored in Emerging Synthetic Methodologies

Despite advancements in modern synthetic chemistry, the chemical compound this compound has not been a significant focus of research in the context of emerging technologies such as flow chemistry, photoredox and electrochemistry, bio-inspired synthesis, or the development of advanced catalytic systems. A comprehensive review of scientific literature and chemical databases reveals a notable absence of dedicated studies exploring the future directions and potential applications of this specific molecule within these innovative fields.

Currently, there is no publicly available research detailing the integration of this compound with continuous-flow reactors or automated synthesis platforms. While flow chemistry offers numerous advantages for the synthesis of various organic compounds, including improved safety, scalability, and reaction control, its application to this particular carbazate derivative has not been documented.

Similarly, the behavior of this compound under photoredox or electrochemical conditions is an uncharted area of investigation. These powerful synthetic strategies, which utilize visible light or electricity to mediate chemical transformations, have enabled the development of novel reaction pathways. However, the potential for this compound to participate in such reactions, either as a substrate or a precursor, has not been reported in peer-reviewed literature.

The exploration of bio-inspired synthetic pathways for the construction or transformation of this compound also appears to be a field awaiting exploration. Bio-inspired synthesis, which mimics nature's strategies to create complex molecules, often leads to highly efficient and selective chemical processes. There are currently no published reports on the enzymatic or biomimetic synthesis or modification of this compound.

Furthermore, the development of advanced catalytic systems specifically designed for the transformations of this compound is not a current focus of the chemical research community. While catalysis is a cornerstone of modern organic synthesis, providing efficient routes to a vast array of molecules, dedicated catalytic methods for this specific carbazate have not been described.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl cyclobutylidenecarbazate in laboratory settings?

  • Methodological Answer :

  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
  • Storage : Store in airtight containers at room temperature (20–25°C) away from ignition sources and oxidizing agents .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How is this compound typically synthesized, and what key intermediates are involved?

  • Methodological Answer :

  • Stepwise Synthesis :

Carbamate Formation : React cyclobutylidenecarbazic acid with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) at 0–5°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Key Intermediates : Boc-protected hydrazine derivatives and cyclobutylidenecarbazic acid are critical precursors .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^13C NMR to verify tert-butyl group signals (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C) and cyclobutylidenecarbazate backbone .
  • X-ray Crystallography : Resolve stereochemistry and confirm axial/equatorial conformations of the tert-butyl group in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis to maximize yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent polarity, and catalyst concentration effects. For example, molybdenum hexacarbonyl (Mo(CO)6_6) enhances epoxidation efficiency in related tert-butyl systems .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. What computational methods are employed to predict the stability and reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model tert-butyl group conformations (axial vs. equatorial) using Gaussian09 with explicit solvent molecules (e.g., water) to account for solvation effects .
  • Reactivity Predictions : Use molecular docking (AutoDock Vina) to assess interactions with biological targets or catalysts .

Q. How does the tert-butyl group influence the stability and solubility of cyclobutylidenecarbazate derivatives under varying pH conditions?

  • Methodological Answer :

  • Stability Testing : Incubate derivatives in buffered solutions (pH 2–12) and monitor degradation via LC-MS. The tert-butyl group reduces hydrolysis rates at acidic pH compared to unprotected carbazates .
  • Solubility Profiling : Measure logP values using shake-flask methods; tert-butyl groups increase hydrophobicity, reducing aqueous solubility .

Q. What advanced analytical methods are used to resolve contradictions in reported toxicity data for tert-butyl carbazate derivatives?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Use in vitro assays (e.g., Ames test) to assess mutagenicity. Cross-reference with Comparative Toxicogenomics Database (CTD) entries for mechanistic insights .
  • Metabolite Profiling : Identify oxidative metabolites via UPLC-QTOF-MS in hepatocyte models to clarify bioactivation pathways .

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